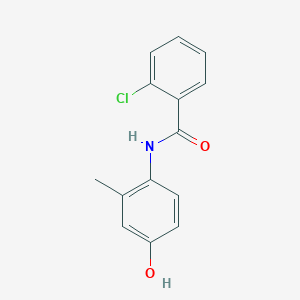![molecular formula C13H19N3OS B5596264 (3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5596264.png)
(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.12488341 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Thienopyridine and pyrrole derivatives are synthesized through various chemical reactions, offering insights into their structural and functional properties. For instance, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized, characterized, and tested for antimicrobial activity, showing potential in developing new antimicrobial agents (Othman & Hussein, 2020). Similarly, synthetic pathways to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored, providing a foundation for the synthesis of complex molecules with potential pharmacological applications (El-Meligie et al., 2020).
Antimicrobial Activity
The antimicrobial properties of thienopyridine derivatives have been a focus of research, indicating potential applications in combating various bacterial and fungal infections. Research into thieno[2,3-d]pyrimidine-7-carbonitriles and 4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has shown promising antimicrobial activity, suggesting these compounds could serve as bases for new antimicrobial agents (Kolisnyk et al., 2015).
Antiviral Research
In the context of antiviral research, thienopyridine derivatives have been investigated for their potential in inhibiting viral enzymes or replication processes. For example, novel pyrimidine thioglycosides have been synthesized and evaluated for their antiviral activity against SARS-COV-2 and Avian Influenza H5N1 viruses, highlighting the potential of such compounds in developing antiviral therapeutics (Abu-Zaied et al., 2021).
Antiproliferative Activity
The antiproliferative activity of thienopyridine derivatives against various cancer cell lines is another area of significant interest. Studies have shown that certain thienopyridine derivatives possess activity against the phospholipase C enzyme, indicating their potential in cancer research and therapy (van Rensburg et al., 2017).
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-N-(thiophen-2-ylmethyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15-5-4-10-8-16(9-12(10)15)13(17)14-7-11-3-2-6-18-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,14,17)/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAMXMTLSIMQA-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)
![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5596195.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5596203.png)
![6-{[(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5596220.png)

![2-{[(butylamino)carbonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B5596231.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5596245.png)
![4-benzyl-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5596247.png)
![2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5596259.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

